N-(3-chlorophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide
Overview
Description
N-(3-chlorophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide is a useful research compound. Its molecular formula is C23H20ClN3O2S2 and its molecular weight is 470 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation of Antitumor Activity
The compound of interest has been a subject of research due to its potential applications in the field of antitumor activity. A study by Hafez and El-Gazzar (2017) explored the synthesis and evaluation of novel thieno[3,2-d]pyrimidine derivatives, highlighting their potent anticancer activity against various human cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). These compounds, including N-(3-chlorophenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide, have shown comparable activity to doxorubicin, indicating their potential as effective antitumor agents (Hafez & El-Gazzar, 2017).
Antibacterial Applications
Further research into similar compounds has demonstrated a range of applications, including antibacterial properties. Desai et al. (2008) synthesized and evaluated the antibacterial activity of 4-oxo-thiazolidines and 2-oxo-azetidines derivatives, including those related to the chemical structure of interest, against gram-positive and gram-negative bacteria. This study underscores the versatility of such compounds in addressing microbial resistance, providing a foundation for developing new antibacterial agents (Desai et al., 2008).
Dual Inhibitory Activity Against TS and DHFR
Gangjee et al. (2009) have also reported on compounds within the thieno[3,2-d]pyrimidine class demonstrating dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), indicating their potential as antitumor agents. Their research presents a promising approach for the design and synthesis of antifolate agents with enhanced efficacy against cancerous cells, highlighting the therapeutic versatility of thieno[3,2-d]pyrimidine derivatives (Gangjee et al., 2009).
Antimicrobial Activity
Mistry et al. (2009) explored the synthesis of novel thiazolidinone and acetidinone derivatives, showcasing their antimicrobial activity. This research illustrates the broader pharmacological applications of compounds within the same chemical family, providing insights into their potential for combating various microbial infections (Mistry et al., 2009).
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-ethyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-3-27-22(29)21-20(18(12-30-21)15-9-7-14(2)8-10-15)26-23(27)31-13-19(28)25-17-6-4-5-16(24)11-17/h4-12H,3,13H2,1-2H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDZFBWKABMJEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=C(C=C3)C)N=C1SCC(=O)NC4=CC(=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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